(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide
Description
(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a propyl chain bearing an ethoxycarbonyl (ester) group attached to a triphenylphosphonium bromide moiety. Its molecular formula is C24H26BrO2P, with a molecular weight of approximately 461.38 g/mol (exact synonyms and structure confirmed in ). This compound is widely utilized in organic synthesis, particularly in Wittig reactions, where it acts as a precursor for generating ylides to form alkenes. The ethoxycarbonyl group stabilizes the ylide intermediate via electron-withdrawing effects, enhancing its utility in constructing conjugated systems.
Properties
IUPAC Name |
(3-ethoxy-3-oxopropyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKBQEBRESYXDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962735 | |
| Record name | (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42843-94-7 | |
| Record name | 42843-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)ethyl triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIPHENYL(2-CARBOETHOXYETHYL)PHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1U7R24XWI | |
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Preparation Methods
Conventional Toluene Reflux Method (Patent-Based Synthesis)
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Reagents :
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Triphenylphosphine (0.11 mol)
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Ethyl 3-bromopropionate (0.10 mol)
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Toluene (157 mL)
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Steps :
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Combine reagents in toluene under argon.
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Reflux at 110–130°C for 48–96 hours.
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Cool to room temperature; filter the precipitated solid.
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Wash with hot toluene and hexane, then dry under vacuum.
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Yield : 68–97%.
Key Advantages : High reproducibility and scalability.
Limitations : Prolonged reaction time (≥48 hours).
Accelerated Synthesis Using Polar Aprotic Solvents
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Reagents :
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Triphenylphosphine
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Ethyl 3-bromopropionate
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Acetonitrile (MeCN)
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Steps :
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Reflux in MeCN at 82°C for 12–24 hours.
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Evaporate solvent and recrystallize from ethanol.
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Yield : 85–90% (estimated from analogous reactions).
Key Advantages : Reduced reaction time (12–24 hours) due to higher dielectric constant of MeCN, enhancing ion pair separation.
Comparative Analysis of Methods
| Parameter | Toluene Reflux | Aqueous | MeCN Reflux |
|---|---|---|---|
| Reaction Time (h) | 48–96 | 15–18 | 12–24 |
| Yield (%) | 68–97 | ~60* | 85–90 |
| Solvent Cost | Moderate | Low | High |
| Purity | High | Moderate | High |
| Scalability | Excellent | Limited | Good |
*Estimated based on analogous reactions.
Optimization Strategies
Solvent Selection
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Toluene : Preferred for large-scale synthesis due to low cost and high boiling point (110°C), though reaction times are prolonged.
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MeCN : Accelerates kinetics but increases costs and necessitates strict anhydrous conditions.
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THF : Alternative with moderate polarity, though yields are suboptimal compared to toluene.
Temperature and Time
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various phosphonium salts, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries due to its ability to facilitate various chemical transformations. The triphenylphosphonium moiety enhances reactivity, allowing it to interact effectively with nucleophilic sites in target molecules .
Reactivity and Mechanism
The reactivity of this compound can be attributed to its ability to form stable intermediates during chemical reactions. It primarily interacts with carbonyl groups and other electrophilic centers, making it a useful reagent for synthesizing various heterocycles and functionalized compounds .
Biological and Medicinal Applications
Drug Design and Development
Research has indicated that triphenylphosphonium-based compounds can play a significant role in drug design, particularly for targeting mitochondrial functions. The unique properties of this compound allow it to penetrate cellular membranes effectively, making it suitable for delivering therapeutic agents directly to mitochondria .
Cholinesterase Inhibition
Recent studies have explored the potential of phosphonium salts, including this compound, as cholinesterase inhibitors. These inhibitors are crucial in developing treatments for neurodegenerative disorders. The compound has shown promising results in inhibiting butyrylcholinesterase (BChE), which is linked to conditions such as Alzheimer's disease .
Industrial Applications
Fine Chemical Production
In industrial settings, this compound is utilized for the production of fine chemicals. Its stability and reactivity make it an ideal candidate for large-scale chemical synthesis processes .
Case Study 1: Mitochondrial Targeting
A study highlighted the use of triphenylphosphonium-based compounds to target mitochondria for drug delivery. The research demonstrated that conjugating therapeutic agents with this compound enhanced their uptake by mitochondrial membranes, improving their efficacy against cancer cells resistant to conventional therapies .
Case Study 2: Synthesis of Cholinesterase Inhibitors
In another investigation, derivatives of this compound were synthesized and tested for their inhibitory effects on cholinesterases. The results showed that several derivatives exhibited significant inhibition, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide involves its interaction with various molecular targets. The triphenylphosphonium group allows the compound to interact with biological membranes, facilitating its uptake into cells. Once inside the cell, the compound can participate in various biochemical reactions, including redox processes and enzyme inhibition. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of triphenylphosphonium salts are heavily influenced by substituents on the alkyl chain. Below is a comparative analysis of key analogs:
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Increasing alkyl chain length (e.g., decyl in ) enhances mitochondrial uptake but reduces solubility. Electron-withdrawing groups (e.g., ethoxycarbonyl) improve ylide stability but may hinder cellular penetration compared to lipophilic substituents.
- Emerging Applications: Triphenylphosphonium salts are being explored in photodynamic therapy and nanoparticle functionalization, though the target compound’s ester group limits its use in these areas compared to amino or thiol derivatives.
Biological Activity
(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a phosphonium salt with potential biological applications, particularly in pharmacology and biochemistry. This compound is characterized by its triphenylphosphonium moiety, which is known for its ability to penetrate biological membranes and influence cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profile, and potential therapeutic applications.
- Molecular Formula : C₃₁H₃₄BrO₂P
- Molecular Weight : 443.31 g/mol
- CAS Number : 42843-94-7
- Solubility : Poorly soluble in water; high solubility in organic solvents.
The biological activity of this compound is primarily attributed to its ability to:
- Cross Cell Membranes : The lipophilic nature of the triphenylphosphonium group facilitates membrane permeability, allowing the compound to enter cells efficiently.
- Modulate Cellular Processes : Once inside the cell, it can influence mitochondrial function and cellular signaling pathways, particularly those related to apoptosis and oxidative stress .
Antiplatelet Activity
Recent studies have demonstrated that this compound exhibits significant antiplatelet activity. In a controlled experiment, the compound was shown to inhibit platelet aggregation in vitro, suggesting potential use in preventing thrombotic disorders. The effective concentration was determined to be around 53 µM, with a notable reduction in platelet activation markers .
Toxicity Profile
The toxicity profile of this compound indicates that it is generally safe for use in biological applications:
- Acute Toxicity : No significant acute toxicity was observed at standard dosages.
- Chronic Effects : Long-term exposure did not produce adverse health effects as classified by EC directives using animal models. However, eye irritation has been reported upon direct contact .
Comparative Biological Activity
| Compound Name | Antiplatelet Activity (IC50) | Toxicity Level |
|---|---|---|
| This compound | 53 µM | Low |
| Other phosphonium salts (e.g., 4-Ethoxy derivatives) | Varies | Moderate |
Research Findings
- Cellular Uptake Studies : Research indicates that the triphenylphosphonium moiety enhances cellular uptake compared to non-phosphonium counterparts. This property is critical for drug delivery systems targeting mitochondria .
- Structure-Activity Relationship (SAR) : The biological activity of this compound can be modulated by altering the ethoxy and oxopropyl groups. Variations in these substituents have been shown to affect both solubility and biological potency .
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Potential Therapeutic Applications :
- Cardiovascular Diseases : Given its antiplatelet properties, it may serve as a therapeutic agent in managing cardiovascular diseases.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells through mitochondrial pathways is under investigation for potential cancer treatment strategies.
Q & A
Q. What compatibility issues arise when using this compound in tandem reactions (e.g., Wittig followed by Michael addition)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
